3,6-Diethyl-N-(2-pentanyl)-2-pyrazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE: is a nitrogen-containing heterocyclic compound It is characterized by its pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method includes the alkylation of pyrazine with ethyl iodide and pentan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Alkylated or acylated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- 3,6-DIMETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE
- 3,6-DIETHYL-N-(PENTAN-3-YL)PYRAZIN-2-AMINE
- 3,6-DIMETHYL-N-(PENTAN-3-YL)PYRAZIN-2-AMINE
Uniqueness: 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at positions 3 and 6, along with the pentan-2-yl group, provides a distinct steric and electronic environment that can affect its interactions with molecular targets .
Eigenschaften
Molekularformel |
C13H23N3 |
---|---|
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
3,6-diethyl-N-pentan-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C13H23N3/c1-5-8-10(4)15-13-12(7-3)14-9-11(6-2)16-13/h9-10H,5-8H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
YMDKLQPZSZMZQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)NC1=NC(=CN=C1CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.